molecular formula C15H24N6O3 B2708299 8-(4-ethylpiperazin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one CAS No. 878432-33-8

8-(4-ethylpiperazin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B2708299
CAS No.: 878432-33-8
M. Wt: 336.396
InChI Key: WADAAKHOBSHRMX-UHFFFAOYSA-N
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Description

8-(4-ethylpiperazin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one is a useful research compound. Its molecular formula is C15H24N6O3 and its molecular weight is 336.396. The purity is usually 95%.
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Scientific Research Applications

Analgesic Activity

New derivatives of purin-2-one have been explored for their analgesic properties. For instance, a study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties showed significant analgesic activity in vivo, suggesting the potential of such compounds for pain management (Zygmunt et al., 2015).

Neuroprotective Roles

Compounds with structural similarities have also been studied for their neuroprotective effects. For example, IMM-H004, a synthetic derivative of coumarin, showed protective effects against transient global ischemic injury, highlighting the potential for treating conditions like stroke (Zuo et al., 2015).

Cognitive Function Improvement

Research on acetic ether derivatives related to piperazine indicates potential for improving cognitive dysfunction, particularly in learning and memory in mice models, pointing towards applications in treating cognitive disorders (Zhang Hong-ying, 2012).

Serotonin Receptor Affinity

Studies on novel ligands, including triazinylpiperazines, for the serotonin 5-HT6 receptor, have explored the role of linkers and the influence of substituents on receptor affinity. This research provides insights into designing compounds for psychiatric disorders such as depression and anxiety (Łażewska et al., 2019).

Antidepressant and Anxiolytic Effects

Phenylpiperazine derivatives have been identified with potent antidepressant-like and anxiolytic-like activities in animal models, suggesting the therapeutic potential of structurally similar compounds in treating mood disorders (Pytka et al., 2015).

Properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O3/c1-4-19-5-7-20(8-6-19)14-16-12-11(21(14)9-10-24-3)13(22)17-15(23)18(12)2/h4-10H2,1-3H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADAAKHOBSHRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CCOC)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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